Methyl 2,3-dibromobutanoate CAS 5469-24-9 properties
Methyl 2,3-dibromobutanoate CAS 5469-24-9 properties
CAS 5469-24-9 | A Pivotal Intermediate for Functionalized Crotonates
Executive Summary
Methyl 2,3-dibromobutanoate is a specialized halogenated ester serving as a critical electrophilic building block in organic synthesis. It is primarily utilized as the immediate precursor to methyl 2-bromo-2-butenoate (methyl
Part 1: Chemical Identity & Physical Profile
Methyl 2,3-dibromobutanoate possesses two vicinal chiral centers at C2 and C3. The commercial synthesis from methyl crotonate (typically the E-isomer) via anti-addition results predominantly in the erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 5469-24-9 | |
| Molecular Formula | ||
| Molecular Weight | 259.92 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon storage |
| Boiling Point | ~85–95 °C @ 12 mmHg | Est.[1][2][3][4] (Decomposes at atm. pressure) |
| Density | 1.78 ± 0.05 g/mL | Est. based on dibromobutane analogs |
| Refractive Index | ||
| Solubility | Soluble in MeOH, DCM, Et2O; Insoluble in water | Hydrolyzes slowly in water |
Part 2: Synthesis & Stereochemistry
The standard preparation involves the electrophilic bromination of methyl crotonate. This reaction is stereospecific; the anti-addition of bromine to the trans-alkene yields the erythro-dibromide.
Protocol 1: Bromination of Methyl Crotonate
Caution: Bromine is highly corrosive and toxic. Perform in a fume hood.
Reagents:
-
Bromine (
) (1.05 eq) -
Dichloromethane (DCM) or Carbon Tetrachloride (
) [Solvent]
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with methyl crotonate (e.g., 100 mmol) and DCM (50 mL). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add bromine (105 mmol) dropwise via an addition funnel over 30–60 minutes. Maintain internal temperature <10 °C to prevent radical substitution side reactions.
-
Reaction: The red color of bromine should dissipate as it reacts. Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Wash the organic layer with 10%
(to quench excess ) followed by saturated . -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. The residue is typically pure enough for downstream use (>95%).
Visualization: Stereoselective Synthesis Pathway
Figure 1: Stereospecific anti-addition of bromine to (E)-methyl crotonate yielding the erythro-dibromide.
Part 3: Reactivity & Transformations
The primary utility of methyl 2,3-dibromobutanoate lies in its controlled dehydrobromination to form methyl 2-bromo-2-butenoate .
Protocol 2: Regioselective Dehydrobromination
Elimination can occur at two positions. However, under thermodynamic control or with specific bases (e.g., pyridine,
Reagents:
-
Methyl 2,3-dibromobutanoate[4]
-
Triethylamine (
) or Sodium Methoxide ( ) -
Ether or Methanol
Methodology:
-
Dissolve methyl 2,3-dibromobutanoate in dry ether.
-
Add
(1.1 eq) dropwise at 0 °C. -
Stir at room temperature overnight. The amine hydrobromide salt will precipitate.
-
Filter off the salt and concentrate the filtrate.
-
Distillation: Distill under reduced pressure to isolate methyl 2-bromo-2-butenoate (bp ~85°C @ 20 mmHg).
Critical Insight: The regioselectivity is driven by the formation of the conjugated
Visualization: Elimination Logic
Figure 2: Regioselective elimination pathways. The conjugated 2-bromo product is thermodynamically favored.
Part 4: Applications in Drug Development
-
Chiral Building Blocks: The derived methyl 2-bromo-2-butenoate is a substrate for enzymatic reduction (e.g., using Enoate Reductases) to generate enantiopure (S)-2-bromobutanoate , a key intermediate for ACE inhibitors and other chiral APIs.
-
Cross-Coupling: The vinyl bromide moiety allows for Suzuki or Stille couplings to introduce aryl or alkyl groups at the
-position of the crotonate, facilitating the synthesis of complex trisubstituted olefins found in natural products. -
Heterocycle Synthesis: Reaction with primary amines can lead to aziridine-2-carboxylates via Michael addition followed by intramolecular displacement of the
-bromide.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1), Lachrymator.
-
Storage: Keep tightly closed in a cool, dry place. Light sensitive (store in amber glass).
-
PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.
-
First Aid:
-
Skin: Wash immediately with soap and water for 15 min.
-
Eyes: Rinse cautiously with water for 15 min; remove contact lenses. Seek immediate medical attention.
-
References
-
Synthesis of Methyl 2-bromo-2-butenoate. Sigma-Aldrich Technical Bulletin. Methyl 2-bromo-2-butenoate undergoes biotransformation to yield methyl (S)-2-bromobutanoate.[3]
-
Bromination Mechanisms. Journal of the Chemical Society, Perkin Transactions 2. Rate and product studies of iodide- and methoxide-mediated reactions of methyl 2,3-dibromopropanoates.
-
Physical Properties of Dibromoesters. ChemicalBook. Data on 2,3-dibromobutane and related esters used for property estimation.
-
Experimental Bromination Procedures. Organic Syntheses. General procedures for bromination of crotonic acid derivatives.
Sources
- 1. 2-Methyl-2,3-dibromobutane - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Methyl 2,3-dibromopropionate CAS#: 1729-67-5 [m.chemicalbook.com]
- 3. 2-溴-2-丁烯酸甲酯 (cis+trans), ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
